2-Methyl-L-proline

Asymmetric Catalysis Organocatalysis Enantioselectivity

Researchers requiring precise stereochemical control often find standard proline insufficient for demanding asymmetric syntheses or peptide stabilization. 2-Methyl-L-proline (CAS 42856-71-3) solves this with its quaternary α-carbon, enforcing restricted backbone conformations. - Enables superior enantioselectivity as an organocatalyst for α-alkylation of aldehydes. - Stabilizes collagen-like Polyproline II (PII) triple helices by 3.91 kcal/mol over L-proline. - Provides a 10.9% increase in PII population and 20.6% reduction in cis-trans isomerization for bioactive peptide design. Sourced with verified purity, this non-proteinogenic amino acid ensures reproducibility in pharmaceutical R&D and API intermediate synthesis.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 42856-71-3
Cat. No. B555743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-L-proline
CAS42856-71-3
Synonyms(S)-2-methylpyrrolidine-2-carboxylicacid; 42856-71-3; (S)-2-Methylproline; alpha-Methyl-L-proline; 2-methyl-L-proline; (2S)-2-methylpyrrolidine-2-carboxylicacid; SBB067338; L-Proline,2-methyl-; Proline,2-methyl-; alphaMethyl-L-proline; PubChem22259; H-(Me)Pro-OH; 2-Methyl-(L)-proline; AC1ODU4U; 63399-73-5; 17249_ALDRICH; SCHEMBL697443; 17249_FLUKA; CTK0H2032; LWHHAVWYGIBIEU-LURJTMIESA-N; MolPort-003-927-103; CS-M1365; ZINC1655434; ANW-45370; AKOS016842490
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1(CCC[NH2+]1)C(=O)[O-]
InChIInChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
InChIKeyLWHHAVWYGIBIEU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-L-proline Overview


2-Methyl-L-proline (CAS 42856-71-3), also known as (S)-2-methylpyrrolidine-2-carboxylic acid or α-methyl-L-proline, is a chiral, non-proteinogenic amino acid derived from L-proline [1]. It is a white to off-white solid at room temperature, with a molecular weight of 129.16 g/mol and an XLogP3-AA value of -2.2 [2]. Its defining feature is the substitution of the α-hydrogen with a methyl group, creating a quaternary α-carbon [1]. This modification significantly restricts the conformational flexibility of the pyrrolidine ring and the peptide backbone, making it a powerful tool for stabilizing specific secondary structures [3]. It serves as a critical chiral building block in the synthesis of several pharmaceuticals, including the insomnia drug daridorexant and the anticancer agent veliparib [4].

Building Block
Chiral constrained peptidomimetics
Catalysis
Asymmetric organocatalysis probe
Synthesis
Pharmaceutical intermediate workflows

Why 2-Methyl-L-proline Is Irreplaceable


The unique structural and functional properties of 2-Methyl-L-proline make it a non-interchangeable component in critical applications. The Cα-methyl group introduces significant steric bulk and eliminates a hydrogen bond donor, dramatically altering the conformational landscape compared to L-proline or D-proline [1][2]. This leads to a unique pre-organization of its pyrrolidine ring, which directly translates into quantifiable differences in key parameters: enhanced enantioselectivity in asymmetric catalysis [3], a profoundly shifted equilibrium of peptide secondary structures [1], and a defined, fixed stereochemistry that is essential for the synthesis of specific drug molecules [4]. Using a generic substitute like unmodified proline will not replicate these precise conformational constraints and would result in the failure of stereoselective reactions or the loss of the desired biological activity in a peptidomimetic.

Conformational mismatch

Cα-methyl substitution restricts backbone flexibility; unmodified proline cannot replicate constrained geometries required for turn stabilization.

Stereochemical control

Fixed quaternary α-carbon provides a single, defined enantiomeric state. Generic proline or racemates may shift enantioselectivity profiles in asymmetric synthesis.

Secondary structure bias

2-Methyl-L-proline strongly shifts cis/trans and PII populations. Substitution with L-proline may not reproduce the same conformational distribution, impacting binding affinity design.

Quantitative Evidence for 2-Methyl-L-proline


Superior Enantioselectivity in Organocatalysis

In the organocatalytic α-alkylation of aldehydes, substituting the catalyst L-proline with 2-methyl-L-proline results in a remarkable and unexpected increase in enantioselectivity. Density functional theory calculations were used to explain this experimental observation [1].

Enantioselectivity enhancement
Head-to-head
Reported remarkable increase in ee vs L-proline in aldehyde α-alkylation
Supports enantioselectivity review for organocatalytic routes
DFT-calculated ee trend; experimental validation context required
Asymmetric Catalysis Organocatalysis Enantioselectivity Aldehyde Alkylation

Polyproline II Helix Stabilization

Replacing a single L-proline (Pro) residue with 2-methyl-L-proline (2-MePro) in the collagen model peptide Ac-(Hyp-Gly-Pro)2-NMe2 significantly enhances the stability of the Polyproline II (PII) structure [1]. This demonstrates a key advantage for designing stable collagen mimetics.

PII helix stabilization
Reported
3.91 kcal/mol stability increase over L-proline
Indicates enhanced Polyproline II conformation context
Collagen-mimetic peptide model; density functional methods
Peptidomimetics Conformational Analysis Polyproline II Helix Collagen Mimetics

Conformational Population Shift in Water

In aqueous solution, the 2-methyl-L-proline residue (2-MePro) in the model compound Ac-2-MePro-NHMe exhibits a significantly different conformational profile compared to its proline analog (Ac-Pro-NHMe) [1]. It shows a 10.9% increase in the population of the up-puckered Polyproline II (PII) structure and a 20.6% decrease in the population of the cis conformer around the prolyl peptide bond.

Conformational population shift
Reported
PII +10.9% / cis −20.6% vs Pro
Supports rational design of predefined peptide shapes
DFT in water; consistent with ¹³C NMR experiments
Peptidomimetics NMR Spectroscopy Conformational Analysis Cis-Trans Isomerization

β-Turn Stabilization in Antigen Mimotope

Substituting a single proline residue with 2-methyl-L-proline in the YPYD sequence of an antigen mimotope was found to considerably stabilize a reverse-turn (β-turn) conformation [1]. The resulting conformational restriction led to a decrease in the dissociation constants (Kd) of monoclonal antibodies binding to this epitope compared to the original peptide.

β‑turn stabilization & binding
Head-to-head
Lower Kd vs native peptide in antigen mimotope
Supports tighter antibody binding via conformational constraint
NMR and monoclonal antibody assays; YPYD epitope context
Peptidomimetics Antibody Engineering β-Turn Mimetics Structural Biology

2-Methyl-L-proline Applications


Asymmetric Organocatalysis for Chiral Synthesis

Use 2-methyl-L-proline as a superior chiral organocatalyst over L-proline for the asymmetric α-alkylation of aldehydes, a key step in synthesizing complex natural products and active pharmaceutical ingredients (APIs). The significantly improved enantioselectivity demonstrated in computational and experimental studies makes it the preferred catalyst when high enantiomeric excess is non-negotiable [1].

Collagen Mimetic Peptide and Biomaterial Design

Incorporate 2-methyl-L-proline into collagen-like peptides to enhance the stability of the Polyproline II (PII) triple helix. The quantifiable 3.91 kcal/mol increase in PII helix stability, compared to L-proline, is a critical advantage for creating robust biomaterials, hydrogels, and model systems for studying collagen-related diseases like osteoporosis [2].

Constrained Bioactive Peptide Engineering

Utilize 2-methyl-L-proline as a β-turn-inducing and PII-helix-stabilizing building block in the synthesis of bioactive peptides. The ability to precisely control local conformation—evidenced by a 10.9% increase in PII population and a 20.6% decrease in cis-trans isomerization—enables the rational design of peptidomimetics with improved receptor binding, enhanced metabolic stability, and better-defined pharmacophores [3]. This is particularly valuable in developing peptide-based drugs and antibody-recognition probes [4].

Application
Selection Property
Validation Focus
Chiral synthesis via organocatalysis
Reported enantioselectivity enhancement context
Review enantiomeric excess in target α-alkylation reaction
Collagen-mimetic peptide design
Polyproline II helix stabilization
Assess PII stability improvement in model peptides
Constrained bioactive peptide engineering
Conformational constraint (β‑turn / PII bias)
Evaluate Kd / structural homogeneity in binding assays

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48 linked technical documents
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